6α-Hydroxy Cortisol-d4
Description
Properties
Molecular Formula |
C₂₁H₂₆D₄O₆ |
|---|---|
Molecular Weight |
382.48 |
Synonyms |
6α,17-Dihydroxy-corticosterone-d4; 6α,11β,17,21-Tetrahydroxy-pregn-4-ene-3,20-dione-d4; NSC 79099-d4; |
Origin of Product |
United States |
Mechanistic Elucidation of Cortisol 6α Hydroxylation Pathways
Enzymatic Systems Governing Cortisol 6α-Hydroxylation
The conversion of cortisol to its 6α-hydroxy metabolite is catalyzed by at least two distinct enzymatic systems. One involves the cytochrome P450 (CYP) superfamily, which acts on cortisol directly. A second, separate enzyme system has been identified that hydroxylates saturated steroid metabolites, but not cortisol itself.
Identification and Characterization of Specific Cytochrome P450 Isoforms (e.g., CYP3A4, CYP3A5) Implicated in 6α-Hydroxylation
Research indicates that a cytochrome P450-dependent 6α-hydroxylase is responsible for the 6α-hydroxylation of Δ⁴-3-ketosteroids, a category that includes cortisol, progesterone (B1679170), and testosterone (B1683101) oup.comnih.gov. While the specific isoforms responsible for the 6α-hydroxylation of cortisol are not as extensively characterized as those for the more dominant 6β-pathway, the CYP3A subfamily is heavily implicated in steroid metabolism.
CYP3A4, in particular, is the principal enzyme responsible for the 6β-hydroxylation of cortisol in the human liver nih.govwikipedia.orgnih.gov. Given that CYP3A4 and CYP3A5 are known to produce both 6β- and 6α-hydroxy metabolites from other steroids, their involvement in cortisol 6α-hydroxylation is plausible, although this role is less prominent and well-defined than their 6β-hydroxylase activity. The vast majority of cortisol metabolism by these enzymes proceeds via the 6β route nih.govresearchgate.net.
Exploration of Alternative Enzymatic Contributions (e.g., distinct saturated steroid 6α-hydroxylase activity)
A distinct "saturated steroid 6α-hydroxylase" enzyme has been identified in various extrahepatic human tissues, including breast cancer cells, skin fibroblasts, and peripheral blood monocytes oup.comnih.gov. This enzyme is functionally different from the cytochrome P450 system. Its primary substrates are 5α-reduced steroids, such as 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one, which are metabolites of progesterone oup.com.
Crucially, this enzyme is characterized as being distinct from the cytochrome P450 6α-hydroxylase that acts on cortisol oup.comnih.gov. Studies have shown that the activity of this saturated steroid 6α-hydroxylase is not affected by various inhibitors of cytochrome P450 monooxygenases, confirming it is not a P450 enzyme nih.gov. Therefore, it represents an alternative pathway for 6α-hydroxylation of steroid metabolites, but it does not directly metabolize cortisol itself.
Cofactor Requirements and Kinetic Parameters of 6α-Hydroxylase Activity in Model Systems
The cofactor requirements differ between the two identified 6α-hydroxylase systems. The P450-dependent hydroxylation of cortisol requires NADPH as a cofactor, which donates electrons via NADPH-cytochrome P450 reductase.
In contrast, the distinct saturated steroid 6α-hydroxylase demonstrates more flexible cofactor requirements. In studies using microsome-enriched preparations from T47-D human breast cancer cells, NADH and NADPH were found to be equally effective in supporting the 6α-hydroxylation of its preferred substrates oup.comnih.gov.
While specific kinetic parameters for the P450-mediated 6α-hydroxylation of cortisol are not well-documented, detailed kinetics have been established for the saturated steroid 6α-hydroxylase using its preferred substrates.
Kinetic Parameters of Saturated Steroid 6α-Hydroxylase
| Substrate | Apparent Km (μmol/L) | Maximum Velocity (Vmax) (pmol/min·mg protein) | Source |
|---|---|---|---|
| 5α-pregnan-3β-ol-20-one | ~3.5 | ~150 | oup.com |
| 5α-pregnan-3α-ol-20-one | ~3.5 | ~150 | oup.com |
Regulation of 6α-Hydroxylase Expression and Enzymatic Activity
The regulation of cortisol 6α-hydroxylation is tied to the control mechanisms of the enzymes involved. These mechanisms include transcriptional controls for the P450 system and differential responses to chemical modulators.
Investigation of Transcriptional and Post-Translational Regulatory Mechanisms in Research Models
The expression of the primary enzymes implicated in steroid hydroxylation, namely the CYP3A subfamily, is under complex transcriptional control. The expression of CYP3A4 is regulated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). These receptors are activated by a wide range of endogenous and exogenous compounds, leading to an increase in CYP3A4 transcription and subsequent enzyme activity. Information regarding the specific regulation of the non-P450 saturated steroid 6α-hydroxylase is not extensively detailed in the current literature.
Comparative Analysis of 6α-Hydroxylation Processes Across Diverse Biological Research Models (e.g., cell lines, tissue slices, animal models)
The study of cortisol's metabolic pathways, including 6α-hydroxylation, relies on various biological models that range from simple, controlled in vitro systems to complex in vivo organisms. Each model offers unique advantages and limitations, and a comparative analysis is crucial for a comprehensive understanding of the enzymatic processes and for extrapolating findings to human physiology. The primary enzyme responsible for the 6-hydroxylation of corticosteroids is Cytochrome P450 3A4 (CYP3A4) nih.govwikipedia.orgwikipedia.org.
Cell Line Models
Cell lines provide a homogenous and reproducible system for investigating specific cellular mechanisms of cortisol metabolism.
Human Adrenocortical Carcinoma Cell Lines: The NCI-H295R cell line is a widely used in vitro model for studying adrenal steroidogenesis. These cells are capable of producing cortisol, making them a suitable model for examining its subsequent metabolism mdpi.com. More recently developed cell lines, such as CU-ACC1 and CU-ACC2, also serve as valuable models. For instance, secretome analysis has revealed that CU-ACC1 cells produce higher levels of cortisol compared to the NCI-H295R line, offering a different system for metabolic studies mdpi.com. While these cell lines are primarily used to study steroid production, their expression of metabolic enzymes like CYP3A4 allows for the investigation of hydroxylation pathways.
Three-Dimensional (3D) Culture Models: The architecture of cell cultures can significantly impact their metabolic function. Studies comparing traditional two-dimensional (monolayer) cultures with three-dimensional (spheroid) models of H295R cells have demonstrated differences in hormone production. For example, H295R cells grown in a 3D matrigel (B1166635) matrix show increased cortisol production compared to other models por-journal.com. These advanced models may better recapitulate the in vivo tumor microenvironment and provide more physiologically relevant data on cortisol metabolism mdpi.compor-journal.com. The discrepancies between different culture conditions highlight the need for more reliable in vitro cancer models to understand neuroendocrine tumor pathogenesis por-journal.com.
In Vitro Tissue-Derived Models
Subcellular fractions from tissues, particularly the liver, are instrumental in characterizing the kinetics of specific enzymatic reactions.
Human Liver Microsomes (HLMs): HLMs are a standard model for studying drug and steroid metabolism as they contain a high concentration of cytochrome P450 enzymes. Research using HLMs has identified both 6α- and 6β-hydroxy metabolites of synthetic glucocorticoids like dexamethasone (B1670325), with both reactions being catalyzed by CYP3A4 researchgate.net. The 6β-hydroxy metabolite is typically the major product, while the 6α-hydroxy metabolite is formed in smaller quantities researchgate.net. The use of potent and specific CYP3A4 inhibitors, such as ketoconazole (B1673606), can completely inhibit both 6α- and 6β-hydroxylation in this system, confirming the central role of this enzyme researchgate.netnih.gov.
Table 1: Kinetic Parameters for Dexamethasone 6-Hydroxylation in Human Liver Microsomes
This table details the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of 6α- and 6β-hydroxy metabolites of dexamethasone, a synthetic corticosteroid, in human liver microsomes. The data indicates that while the substrate affinity (Km) is similar for both pathways, the rate of formation of the 6β metabolite is substantially higher.
| Metabolite | Mean Km (μM) | Mean Vmax (pmol/min/mg protein) |
|---|---|---|
| 6α-hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 |
| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 |
Animal Models
Animal models allow for the study of cortisol metabolism within a complete physiological system. However, significant species-specific differences in metabolic pathways necessitate caution when extrapolating results to humans.
Species Variability: Studies comparing the metabolism of cortisol in hepatic microsomes from various animal species (rats, guinea pigs, hamsters, and mice) with human microsomes reveal substantial qualitative and quantitative differences nih.gov. While all animal species studied were capable of metabolizing cortisol, the resulting metabolite profiles were often simpler and distinct from the human profile nih.gov. For example, hamster, mouse, and guinea pig microsomes primarily exhibit 6β-hydroxylase and 11β-dehydrogenase activity. In contrast, the female rat model shows a more complex profile that includes additional reductase activities and produces metabolites not detected in humans nih.gov. This variability underscores that no single animal model perfectly replicates human cortisol metabolism. The hamster has been suggested as the simplest model for exploring 6β-hydroxylase activity due to its less complex metabolic profile nih.gov.
Table 2: Comparative Profile of Cortisol Metabolizing Enzyme Activities in Hepatic Microsomes Across Species
This table illustrates the presence of various enzymatic activities involved in cortisol metabolism in the liver microsomes of different species. The significant variation highlights the challenges in selecting an appropriate animal model for human metabolic pathways.
| Enzyme Activity | Human | Rat (Male) | Rat (Female) | Hamster | Mouse | Guinea Pig |
|---|---|---|---|---|---|---|
| 6β-hydroxylase | Present | Present | Present | Present | Present | Present |
| 11β-dehydrogenase | Present | Present | Present | Present | Present | Present |
| 20β-reductase | Variable | Present | Present | Absent | Absent | Absent |
| A-ring reductases | Variable | Absent | Present | Absent | Absent | Absent |
Advanced Analytical Methodologies for 6α Hydroxy Cortisol D4 in Quantitative Research
Strategies for Sample Preparation from Complex Biological Research Matrices
The initial and most critical step in the quantitative analysis of 6α-Hydroxy Cortisol is its effective isolation from complex biological matrices such as urine and plasma. The goal is to produce a clean sample extract, free from interfering substances, to ensure analytical accuracy and sensitivity. 6α-Hydroxy Cortisol-d4 is added at the beginning of this process to mimic the analytical behavior of the target analyte and account for any loss during extraction.
Optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols for Steroid Metabolites
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the two most common techniques for extracting steroid metabolites from aqueous biological fluids.
Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of the target analyte between two immiscible liquid phases. For cortisol and its hydroxylated metabolites, water-immiscible organic solvents are used to extract the steroids from the aqueous biological sample (e.g., urine, serum). A recent study aimed at profiling cortisol metabolites in human urine utilized LLE with 5 mL of dichloromethane (B109758) to extract the steroids, including deuterated standards like 6β-hydroxycortisol-d4, from 0.5 mL urine samples. nih.govnih.gov Another protocol developed for quantifying multiple hormones in rat serum employed a dual LLE process. nih.gov The choice of solvent is critical; for instance, while dichloromethane is effective, the higher water solubility of highly hydroxylated metabolites like 6β-hydroxycortisol can result in lower extraction efficiency compared to less polar steroids. mdpi.com
Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE by utilizing a solid sorbent to bind and elute the analyte. Reversed-phase sorbents, particularly C18, are widely used. researchgate.netnih.gov In one method, 6α- and 6β-hydroxycortisol were extracted from urine using a Sep-Pak C18 plus cartridge, followed by a subsequent LLE step with ethyl acetate (B1210297) to further purify the sample. nih.gov Polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are also highly effective and have been used for the simultaneous determination of cortisol, cortisone (B1669442), and their 6β-hydroxylated metabolites from urine. nih.gov A novel sorbent, Oasis PRiME HLB, streamlines the workflow by eliminating the need for sorbent conditioning and equilibration steps and is highly efficient at removing phospholipids (B1166683) (>95%), which can interfere with mass spectrometry detection. waters.com
Table 1: Comparison of LLE and SPE Protocols for Cortisol Metabolite Extraction
| Method | Matrix | Extraction Type | Sorbent/Solvent | Key Optimization/Finding | Reference |
| LC-HRMS | Human Urine | LLE | Dichloromethane | Simple and rapid extraction prior to high-resolution mass spectrometry analysis. | nih.govnih.gov |
| LC-MS/MS | Rat Serum | Dual LLE | Not specified | Protocol developed for simultaneous measurement of multiple hormones, including cortisol-d4. | nih.gov |
| HPLC-UV | Human Urine | SPE followed by LLE | Sep-Pak C18 / Ethyl Acetate | Combined approach provided effective cleanup for separating stereoisomers. | nih.gov |
| HPLC-UV | Human Urine | SPE | Oasis HLB Cartridge | Simultaneous extraction of four key cortisol metabolites was achieved. | nih.gov |
| UPLC-MS/MS | Plasma | SPE | Oasis PRiME HLB | Eliminated conditioning steps and effectively removed >95% of phospholipids. | waters.com |
| RPLC | Cancer Patient Urine | SPE followed by LLE | C18 Column | A highly sensitive method validated for clinical research settings. | researchgate.net |
Derivatization Techniques for Enhanced Chromatographic Separation and Mass Spectrometric Detection
For Gas Chromatography (GC) analysis, derivatization is a mandatory step for non-volatile compounds like steroids. The process replaces active hydrogen atoms on hydroxyl and carbonyl groups with less polar functional groups, thereby increasing the steroid's volatility and thermal stability. nih.gov Even in Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve chromatographic properties and enhance ionization efficiency.
A common and effective approach for GC-MS analysis involves a two-step derivatization. mdpi.com First, the keto groups are protected via methoximation using a reagent like methoxyamine hydrochloride in pyridine. This step prevents the formation of multiple enol-TMS derivatives from a single keto-steroid. Second, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent. mdpi.com
Several silylating agents are available, with varying reactivity. N,O-bis-(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. nih.gov For more sterically hindered hydroxyl groups, more aggressive reagents like N-trimethylsilylimidazole (TSIM) are employed. mdpi.comnih.gov The optimization of derivatization conditions, such as reaction temperature and time, is crucial for achieving complete and reproducible derivatization. For instance, a study found that while 70°C was suitable for derivatizing cortisone and cortisol, other glucocorticoids required temperatures up to 110°C for optimal reaction. nih.gov
Table 2: Common Derivatization Reagents for Steroid Analysis
| Reagent | Abbreviation | Target Functional Group(s) | Analytical Purpose | Reference |
| Methoxyamine Hydrochloride | MEOX | Carbonyl (Keto) | Prevents enolization, forms stable methyloxime derivatives. | mdpi.com |
| N-trimethylsilylimidazole | TSIM | Hydroxyl | Highly reactive silylating agent for hindered hydroxyl groups. | mdpi.comnih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Amine | Widely used, stable silylating agent for enhancing volatility in GC. | nih.gov |
| N,O-bis-(trimethylsilyl)acetamide | BSA | Hydroxyl | Common silylating agent for GC analysis. | nih.gov |
Chromatographic Separation Principles and Method Development
Following extraction, chromatographic separation is employed to resolve the target analyte, 6α-Hydroxy Cortisol, from other structurally similar endogenous compounds, particularly its stereoisomer 6β-hydroxycortisol. The use of 6α-Hydroxy Cortisol-d4 as an internal standard is critical at this stage for ensuring accurate quantification via mass spectrometry.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies
HPLC and UHPLC coupled with tandem mass spectrometry (MS/MS) are the predominant analytical platforms for quantifying steroid metabolites in biological fluids. These techniques allow for the analysis of thermally labile and polar compounds in their native form without the need for derivatization. UHPLC, using columns with smaller particle sizes (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
The development of a successful HPLC/UHPLC method hinges on achieving adequate separation of 6α-Hydroxy Cortisol from other metabolites. A validated HPLC method successfully separated the stereoisomers 6α-hydroxycortisol and 6β-hydroxycortisol from human urine with a resolution value (Rs) greater than 4.4. nih.gov Similarly, a rapid and accurate LC-HRMS (High-Resolution Mass Spectrometry) method was validated for the simultaneous quantification of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol, demonstrating the power of modern liquid chromatography for comprehensive steroid profiling. nih.govnih.gov The inclusion of deuterated internal standards, such as 6α-Hydroxy Cortisol-d4 and cortisol-d4, is standard practice in these methods to ensure the highest level of accuracy and precision. nih.gov
Gas Chromatography (GC) Considerations for Volatile Steroid Derivatives
While less common now than LC-MS, GC-MS remains a powerful tool for steroid analysis, providing excellent chromatographic resolution and structural information. As discussed previously, GC analysis is entirely dependent on the successful derivatization of the steroids to make them volatile. The analysis of the methyloxime–trimethylsilyl (MO-TMS) ether derivatives of cortisol and its metabolites is a well-established approach. mdpi.com
A validated GC-MS method has been developed for profiling cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol. nih.govnih.gov Such methods are often compared against LC-HRMS to ensure consistency across analytical platforms. The choice of the capillary column and the oven temperature program are critical variables in GC method development to achieve separation of the various steroid derivatives.
Column Chemistry and Mobile Phase Optimization for Steroid Metabolite Resolution
The heart of an HPLC or UHPLC separation is the analytical column and the mobile phase used to elute the compounds. For the analysis of polar steroids like 6α-Hydroxy Cortisol, reversed-phase chromatography is the universal choice.
Column Chemistry: C18 (octadecylsilane) bonded to a silica (B1680970) support is the most common stationary phase for steroid separation. researchgate.netnih.gov Modern advancements have led to hybrid silica-based columns, such as the XTerra MS C18, which exhibit improved stability across a wider pH range and better peak shape for basic compounds. A method using an XTerra MS C18 (5 µm) column successfully resolved the critical stereoisomer pair of 6α- and 6β-hydroxycortisol. nih.gov
Mobile Phase Optimization: The mobile phase in reversed-phase chromatography typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). To achieve optimal separation of a complex mixture of steroids with varying polarities, a gradient elution program is employed. This involves gradually increasing the proportion of the organic solvent during the analytical run. The use of additives like acetic acid or buffers such as potassium phosphate (B84403) is common to control the pH of the mobile phase and improve peak shape and selectivity. nih.gov For instance, a gradient elution of an acidic phosphate buffer (pH 3.77) and an acetonitrile/buffer mixture was key to separating 6α- and 6β-hydroxycortisol. nih.gov
Table 3: Examples of Chromatographic Conditions for Cortisol Metabolite Separation
| Technique | Column | Mobile Phase | Key Separation Achieved | Reference |
| HPLC-UV | XTerra MS C18, 5 µm | Gradient of (A) 0.05 M KH₂PO₄-0.01 M CH₃COOH (pH 3.77) and (B) Buffer A/Acetonitrile (2:3, v/v) | Baseline resolution (Rs > 4.4) of 6α-hydroxycortisol and 6β-hydroxycortisol. | nih.gov |
| HPLC-UV | Agilent Reversed-Phase C18 (200 x 4.6 mm, 5 µm) | Not specified in abstract | Simultaneous determination of Cortisol, Cortisone, 6β-OHF, and 6β-OHE. | nih.gov |
| LC-HRMS | Micro-LC (details not specified) | Gradient of Mobile Phase A and B (commercial) | Simultaneous quantification of Cortisol, Cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol. | nih.govmdpi.com |
| UPLC-MS/MS | Not specified | Not specified | Analysis of 17-OHP, Androstenedione, and Cortisol. | waters.com |
Mass Spectrometric Detection and Quantification of Deuterated Steroids
The quantification of steroids in complex biological matrices requires highly sensitive and specific analytical methods. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for this purpose. The use of deuterated steroids, such as 6α-Hydroxy Cortisol-d4, as internal standards is fundamental to achieving accurate and reproducible results.
Application of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Targeted Analysis
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common ionization sources used in LC-MS for the analysis of steroids. ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like cortisol and its hydroxylated metabolites. It typically generates protonated molecules, [M+H]⁺, in positive ion mode, which are then subjected to mass analysis. This minimizes in-source fragmentation, preserving the molecular ion for targeted analysis.
APCI is another powerful ionization technique that is effective for a wide range of analytes, including less polar steroids that may not ionize efficiently by ESI. It involves a gas-phase ion-molecule reaction and is generally less susceptible to matrix effects like ion suppression compared to ESI. In some applications, a combined ESI and APCI source, known as ESCi, has been utilized to compensate for significant matrix effects, particularly in complex samples like postmortem urine, ensuring robust quantification of cortisol and its metabolites. nih.gov The choice between ESI and APCI often depends on the specific analyte, the complexity of the sample matrix, and the desired sensitivity. For targeted quantification of 6α-Hydroxy Cortisol, ESI is frequently employed in positive ion mode. nih.gov
Development and Validation of Tandem Mass Spectrometry (MS/MS) Methods for Selective Reaction Monitoring (SRM)
Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity and sensitivity of quantitative analysis. nih.gov In an MS/MS experiment, an ion of a specific mass-to-charge ratio (m/z) is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is then selected and detected in the second mass analyzer. cuni.cz This process is known as a transition.
Selective Reaction Monitoring (SRM), also referred to as Multiple Reaction Monitoring (MRM), is a targeted MS/MS technique where predefined precursor-to-product ion transitions are monitored for a specific analyte and its internal standard. cuni.czwikipedia.org This two-stage mass filtering dramatically reduces chemical noise and eliminates interferences from co-eluting compounds that may have the same nominal mass as the analyte. cuni.cz For the analysis of 6α-Hydroxy Cortisol and its deuterated internal standard, 6α-Hydroxy Cortisol-d4, specific SRM transitions are developed and optimized to ensure maximum signal intensity and specificity. The use of at least two transitions per analyte (a quantifier and a qualifier) is common practice to confirm identity and improve quantitative accuracy.
Below is an example of SRM transitions that could be used for the quantification of 6α-Hydroxy Cortisol, with 6α-Hydroxy Cortisol-d4 as the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| 6α-Hydroxy Cortisol | 379.2 | 343.2 | Quantifier |
| 6α-Hydroxy Cortisol | 379.2 | 121.1 | Qualifier |
| 6α-Hydroxy Cortisol-d4 (Internal Standard) | 383.2 | 347.2 | Quantifier |
Note: The m/z values are hypothetical and serve as examples. Actual values must be determined empirically.
Utilization of High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over lower-resolution instruments by providing highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of the elemental composition of an ion, which greatly increases the confidence in compound identification. consensus.appendocrine-abstracts.org In the context of 6α-Hydroxy Cortisol-d4 analysis, HRMS can unequivocally distinguish the analyte from isobaric interferences—other compounds that have the same nominal mass but a different elemental formula. researchgate.net
Furthermore, HRMS instruments can operate in full-scan mode, acquiring data for all ions within a specified mass range. nih.gov This is particularly useful for metabolite profiling and untargeted analysis, as it allows for the retrospective analysis of data to identify previously unknown metabolites or other compounds of interest without the need to re-run the sample. nih.govendocrine-abstracts.orgresearchgate.net This feature is invaluable in research for discovering new metabolic pathways or identifying unexpected metabolites.
Isotope Ratio Analysis and the Role of 6α-Hydroxy Cortisol-d4 as an Internal Standard in Mitigating Matrix Effects and Enhancing Reproducibility
The primary role of 6α-Hydroxy Cortisol-d4 in quantitative research is to serve as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.com An ideal internal standard co-elutes chromatographically with the analyte and behaves identically during sample preparation, extraction, and ionization. researchgate.net Because 6α-Hydroxy Cortisol-d4 is chemically identical to the endogenous analyte, differing only in its mass due to the incorporation of four deuterium (B1214612) atoms, it fulfills these criteria perfectly. nih.gov
Biological samples are complex mixtures, and components of the matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the MS source. This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate and irreproducible results. By adding a known amount of 6α-Hydroxy Cortisol-d4 to each sample at the beginning of the workflow, any signal variation caused by matrix effects will affect both the analyte and the internal standard to the same degree.
Rigorous Method Validation Parameters in Research Applications
For any quantitative method to be considered reliable for research applications, it must undergo rigorous validation. This process establishes the performance characteristics of the assay and ensures that the results are trustworthy. Key validation parameters are defined by regulatory and scientific guidelines.
Assessment of Specificity, Linearity, Accuracy, and Precision
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and the high selectivity of SRM or HRMS. nih.gov
Linearity demonstrates the proportional relationship between the measured response (the peak area ratio of analyte to internal standard) and the concentration of the analyte over a defined range. nih.gov A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be greater than 0.99. nih.govnih.gov
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte and is expressed as the percentage of the nominal value. nih.gov
Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over several days). nih.govnih.gov
The table below summarizes typical performance characteristics for LC-MS/MS methods used for the quantification of cortisol and its metabolites, demonstrating the high quality achievable with these techniques.
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Specificity | No significant interference observed at the retention time of the analyte and internal standard. | nih.gov |
| Linearity (r²) | > 0.99 | nih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 - 38.5 pg/mL for cortisol and its metabolites, depending on the specific method and matrix. | nih.govnih.gov |
| Accuracy (% Recovery) | Within ±15% of the nominal value (85-115%); within ±20% at the LLOQ. | nih.gov |
| Intra-day Precision (%RSD) | < 10-15% | nih.govnih.govnih.gov |
| Inter-day Precision (%RSD) | < 10-15% | nih.govnih.govnih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Assays
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In quantitative research involving isotopically labeled standards like 6α-Hydroxy Cortisol-d4, establishing these limits is fundamental for method validation and ensuring the reliability of experimental data.
While specific LOD and LOQ values for 6α-Hydroxy Cortisol-d4 are not extensively detailed in publicly available literature, data from studies on its non-deuterated counterpart, 6α-hydroxycortisol (6α-OHF), and other deuterated cortisol analogs provide valuable benchmarks. For instance, a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection developed for the simultaneous determination of 6α-OHF and 6β-OHF in human urine reported a lower limit of detection of 0.80 ng per injection. nih.gov The same study established the lower limit of quantification for 6α-OHF at 5.02 ng/mL in urine. nih.gov
Modern mass spectrometry (MS) techniques, known for their superior sensitivity and specificity, typically achieve much lower detection and quantification limits. Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for related compounds demonstrates this enhanced sensitivity. For example, a method for cortisol-d3 in plasma using LC-MS established an LOD of 1.37 nmol/L and a lower limit of quantification (LLOQ) of 2.73 nmol/L. elsevierpure.com Another LC-MS/MS method for the related isomer, 6β-hydroxycortisol, in human plasma reported an even lower LOQ of 38.513 pg/mL. nih.govresearchgate.net These values highlight the picogram-level sensitivity that is achievable with current instrumentation, which is critical for studies involving trace-level endogenous metabolites.
The table below summarizes the LOD and LOQ values for 6α-hydroxycortisol and related deuterated cortisol compounds from various research assays.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 6α-Hydroxy Cortisol and Related Analogs
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| 6α-Hydroxycortisol | HPLC-UV | Urine | 0.80 ng/injection nih.gov | 5.02 ng/mL nih.gov |
| Cortisol-d3 | LC-MS | Plasma | 1.37 nmol/L elsevierpure.com | 2.73 nmol/L elsevierpure.com |
| Cortisol-d4 | LC-MS/MS | Urine | 6 nmol/L sci-hub.se | - |
Evaluation of Analyte Stability in Various Research Matrices and Sample Storage Conditions
The stability of an analyte in various biological matrices and under different storage conditions is a critical parameter in quantitative bioanalysis. Degradation of the analyte between sample collection and analysis can lead to a significant underestimation of its true concentration, thereby compromising the integrity of the research findings. For 6α-Hydroxy Cortisol-d4, which serves as an internal standard, ensuring its stability is as important as ensuring the stability of the endogenous analyte it is used to quantify.
Studies often involve storing stock solutions of analytical standards for extended periods. Research on the quantification of urinary cortisol metabolites, which used 6β-hydroxycortisol-d4 as an internal standard, indicates that stock solutions prepared in methanol are typically stored at -20 °C to maintain long-term stability. mdpi.com General guidance for the solid, neat form of related deuterated steroids like Cortisol-d4 recommends storage at room temperature, protected from light and moisture. isotope.com
The stability within biological samples (e.g., plasma, urine) is paramount. Pre-analytical factors such as temperature and storage duration can significantly impact analyte concentrations. For instance, a study on the stability of adrenocorticotropic hormone (ACTH), another hormone in the same endocrine axis, found that samples collected in EDTA tubes were stable for up to 8 hours when stored at 4 °C. nih.gov While not the same compound, this underscores the importance of refrigerated storage for peptide and steroid hormones in biological matrices. The process of sample preparation, such as extraction from urine using solvents like methylene (B1212753) chloride or ethyl acetate, is a critical step where the stability of the deuterated standard is essential for accurate recovery calculations. nih.govsci-hub.se Freeze-thaw cycles are another potential source of degradation, and validation studies for robust analytical methods typically include an evaluation of analyte stability after multiple freeze-thaw cycles to ensure that stored samples can be re-analyzed if necessary without compromising data quality.
The following table outlines key stability findings and storage recommendations for deuterated cortisol standards and related analytes.
Table 2: Stability Data and Recommended Storage for Deuterated Cortisol Standards
| Compound/Analyte | Matrix/Form | Storage Temperature | Duration/Conditions |
|---|---|---|---|
| Cortisol-d4 | Neat (Solid) | Room Temperature | Protect from light and moisture isotope.com |
| 6β-Hydroxycortisol-d4 | Methanol (Stock Solution) | -20 °C mdpi.com | Long-term storage mdpi.com |
Application of 6α Hydroxy Cortisol D4 in Biological Research and Metabolic Pathway Elucidation
Utilization as a Research Probe in In Vitro Enzyme Activity Assays
In vitro experimental systems are fundamental to characterizing the enzymes involved in drug and steroid metabolism. In this context, 6α-Hydroxy Cortisol-d4 is not typically the active probe itself but rather a critical analytical reagent that facilitates the study of enzymatic processes involving cortisol.
The hydroxylation of cortisol is a key metabolic pathway, with the 6β-hydroxylated metabolite being a well-established biomarker for the activity of CYP3A4, a major drug-metabolizing enzyme. nih.gov However, other hydroxylated metabolites, including 6α-hydroxycortisol, are also formed. nih.gov To accurately assess the activity of specific enzymes in forming these metabolites, researchers employ various in vitro systems.
Recombinant Enzyme Systems: To pinpoint which specific enzyme is responsible for a particular metabolic reaction, systems containing individual, recombinantly expressed CYP isoforms (e.g., CYP3A4, CYP2B6) are used. rktech.hunih.gov These are often referred to as "Supersomes™". nih.govresearchgate.net
In both systems, the quantification of the resulting 6α-hydroxycortisol is accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net 6α-Hydroxy Cortisol-d4 is added to the samples as an internal standard before analysis. pharmaffiliates.com Because the deuterated standard is chemically identical to the analyte but has a different mass, it allows for correction of any analyte loss during sample preparation and for variations in instrument response, thereby ensuring highly accurate quantification. medchemexpress.commedchemexpress.com This precision is essential for determining the contribution of CYP3A and other enzymes to the 6α-hydroxylation of cortisol.
Steroid hydroxylases, particularly those in the CYP superfamily, exhibit varying degrees of substrate specificity and stereoselectivity. While CYP3A4 is the primary enzyme responsible for cortisol 6β-hydroxylation, other isoforms can also metabolize cortisol. nih.govresearchgate.net Furthermore, other hydroxylases are known to act on saturated steroids, which are distinct from the CYP450 enzymes that metabolize cortisol. oup.com
To investigate which enzymes can generate 6α-hydroxycortisol and to screen for potential inhibitors, researchers conduct experiments using a panel of recombinant CYP isoforms or HLMs in the presence of specific chemical inhibitors. nih.gov For example, inhibitors like itraconazole (B105839) or ketoconazole (B1673606) are used to confirm the role of CYP3A4. nih.govnih.gov
In these studies, 6α-Hydroxy Cortisol-d4 plays a crucial role as an analytical standard. By enabling the precise measurement of 6α-hydroxycortisol formation, it helps to:
Determine the relative activity of different steroid hydroxylases towards cortisol.
Identify which specific enzymes are capable of performing 6α-hydroxylation.
Quantify the potency of various compounds in inhibiting the formation of 6α-hydroxycortisol.
The table below summarizes typical in vitro systems where 6α-Hydroxy Cortisol-d4 is used as an internal standard for such studies.
| Experimental System | Purpose | Key Components | Role of 6α-Hydroxy Cortisol-d4 |
| Human Liver Microsomes (HLMs) | Study overall hepatic metabolism; screen for inhibitors. nih.govnih.gov | Pooled HLM, Cortisol (substrate), NADPH (cofactor). nih.gov | Internal standard for LC-MS/MS quantification of 6α-hydroxycortisol. |
| Recombinant CYP Isoforms | Determine specific enzyme contribution (phenotyping); kinetics. rktech.hunih.gov | Individual CYP enzymes (e.g., CYP3A4, CYP2B6), Cortisol, NADPH. nih.govresearchgate.net | Internal standard for accurate measurement of 6α-hydroxycortisol formation by a single enzyme. |
| Cell-based Assays (e.g., Hepatocytes) | More physiologically relevant model with intact cell structures. rktech.hu | Cultured hepatocytes, Cortisol-containing media. | Internal standard for quantifying metabolite formation in a cellular context. |
Understanding the kinetics of an enzymatic reaction, including the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), is essential for predicting its rate in vivo. These parameters are determined by incubating the enzyme with varying concentrations of the substrate (cortisol) and measuring the rate of product formation. nih.govresearchgate.net
While specific kinetic data for 6α-hydroxylation is not as widely reported as for its 6β-stereoisomer, the methodology is identical. For the CYP3A4-mediated 6β-hydroxylation of cortisol, detailed kinetic studies have been performed. nih.govresearchgate.net The accurate quantification of the metabolite at each substrate concentration is paramount for deriving reliable kinetic constants. The use of a stable isotope-labeled internal standard like 6α-Hydroxy Cortisol-d4 in the LC-MS/MS analysis is the gold standard for achieving this accuracy. researchgate.net
The table below shows published kinetic parameters for the related 6β-hydroxylation reaction, illustrating the type of data that can be generated for 6α-hydroxylation using 6α-Hydroxy Cortisol-d4 as a tool.
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol CYP) | Intrinsic Clearance (CLᵢₙₜ) (mL/min/nmol CYP) | Reference |
| Recombinant CYP3A4 | Cortisol | 148 ± 25 | 27 ± 2 | 0.18 | nih.govresearchgate.net |
| Recombinant CYP3A4 | Cortisone (B1669442) | 89 ± 9 | 15.2 ± 0.7 | 0.17 | nih.govresearchgate.net |
Role as a Stable Isotope Tracer in Investigating Metabolic Flux and Pathways
Stable isotope-labeled compounds are powerful tracers for following the metabolic fate of molecules in complex biological systems, from isolated cells to whole organisms. medchemexpress.comresearchgate.net The deuterium (B1214612) atoms in 6α-Hydroxy Cortisol-d4 give it a distinct mass signature, allowing it to be differentiated from its naturally occurring, unlabeled counterpart by mass spectrometry. nih.gov
To understand how cortisol is broken down and metabolized in specific tissues or cell types, researchers use systems like isolated perfused organs or cell cultures. nih.govjasulib.org.kg For instance, trophoblast cell lines have been used as in vitro models to study the function and metabolism of the placenta, including its handling of cortisol. nih.gov
In such experiments, a deuterated precursor like Cortisol-d4 can be introduced into the system. nih.govresearchgate.net As the cells metabolize the labeled cortisol, a suite of labeled metabolites will be produced, including 6α-Hydroxy Cortisol-d4. By tracking the appearance and concentration of these labeled metabolites over time, researchers can map the metabolic pathways and quantify the flux through different catabolic routes. In this experimental design, non-labeled 6α-Hydroxy Cortisol-d4 serves as a crucial reference standard to confirm the identity and aid in the quantification of the metabolite formed from the labeled precursor.
The hydroxylation of the steroid nucleus is a stereospecific process, meaning the enzyme preferentially adds the hydroxyl group to one face of the molecule. The formation of 6α-hydroxycortisol versus 6β-hydroxycortisol is a clear example of this stereospecificity. nih.gov Different enzymes or physiological conditions can alter the ratio of these stereoisomers. For example, in the perinatal period, 6α-hydroxylation is a more prominent pathway for cortisol metabolism compared to in adults. researchgate.net
Stable isotopes are essential for studying this phenomenon. By administering a labeled precursor (e.g., Cortisol-d4) to an in vitro or in vivo system, one can measure the formation of both 6α-Hydroxy Cortisol-d4 and 6β-Hydroxy Cortisol-d4. The use of the corresponding deuterated compounds as analytical standards is critical for developing a robust LC-MS/MS method that can separate and accurately quantify these two stereoisomers. nih.gov This allows for a precise determination of the stereoselectivity of the involved hydroxylase enzymes under various experimental conditions. Studies on other steroid-metabolizing enzymes have similarly used deuterated and tritiated steroids to unravel the stereochemical course of their reactions. nih.gov
Integration with Stable Isotope-Resolved Metabolomics (SIRM) Approaches for Pathway Mapping
The deuterated analog of 6α-Hydroxy Cortisol, 6α-Hydroxy Cortisol-d4, is a valuable tool in stable isotope-resolved metabolomics (SIRM). medchemexpress.commedchemexpress.comscbt.comvivanls.com SIRM is a powerful technique used to trace the metabolic fate of compounds in biological systems. By introducing a stable isotope-labeled compound, such as 6α-Hydroxy Cortisol-d4, researchers can track its conversion into various downstream metabolites. This allows for the detailed mapping of metabolic pathways and the identification of previously unknown metabolic products. anu.edu.auotsuka.co.jp
The use of stable isotopes like deuterium (d) in 6α-Hydroxy Cortisol-d4 provides a distinct mass shift that can be readily detected by mass spectrometry. medchemexpress.commedchemexpress.comscbt.comvivanls.com This enables the differentiation of the labeled compound and its metabolites from their endogenous, unlabeled counterparts. This approach is instrumental in elucidating complex metabolic networks and understanding how these pathways are altered in various physiological and pathological states.
Significance as an Internal Standard in Quantitative Steroid Profiling and Metabolomics Research
6α-Hydroxy Cortisol-d4 serves a critical role as an internal standard in quantitative steroid profiling and metabolomics research. medchemexpress.commedchemexpress.comscbt.comvivanls.com Its chemical properties are nearly identical to the endogenous 6α-Hydroxy Cortisol, but its increased mass due to the deuterium labels allows it to be distinguished by mass spectrometry. medchemexpress.commedchemexpress.comscbt.comvivanls.com
Normalization for Extraction Efficiency and Ionization Variability in High-Throughput Analyses
In high-throughput analyses, such as those employing liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation and instrument response can introduce significant errors. biorxiv.orgmdpi.comrsc.org The use of an internal standard like 6α-Hydroxy Cortisol-d4 helps to correct for these variations. biorxiv.orgnih.govdiva-portal.org
By adding a known amount of 6α-Hydroxy Cortisol-d4 to each sample before processing, any losses that occur during the extraction process will affect both the analyte of interest and the internal standard equally. nih.gov Similarly, fluctuations in the ionization efficiency of the mass spectrometer will impact both compounds. biorxiv.orgnih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and reliable quantification. mdpi.comresearchgate.net
| Parameter | Without Internal Standard | With 6α-Hydroxy Cortisol-d4 as Internal Standard |
| Extraction Efficiency | Variable, leading to inaccurate quantification | Normalized, improving accuracy |
| Ionization Variability | Can cause significant signal fluctuation | Corrected, ensuring consistent results |
| Overall Data Quality | Prone to error and inconsistency | High accuracy and precision |
This table illustrates the benefits of using 6α-Hydroxy Cortisol-d4 as an internal standard in quantitative analyses.
Enhancing the Reproducibility and Reliability of Quantitative Data in Steroid Research
The use of internal standards is fundamental to achieving reproducible and reliable quantitative data in steroid research. biorxiv.orgmdpi.comrsc.orgaacrjournals.org By accounting for analytical variability, 6α-Hydroxy Cortisol-d4 ensures that the data generated from different samples and different analytical runs are comparable. mdpi.comaacrjournals.org This is particularly crucial in large-scale studies where samples may be analyzed over an extended period. biorxiv.orgrsc.org
The precision and accuracy of quantitative methods are typically assessed by calculating the coefficient of variation (CV) and the percentage of recovery. mdpi.comnih.gov Studies employing deuterated internal standards for steroid analysis consistently report low CVs and high recovery rates, demonstrating the robustness of this approach. nih.govnih.govacs.org
| Analytical Parameter | Typical Acceptance Criteria | Performance with Internal Standard |
| Intra-assay Precision (CV) | <15% | Typically <10% aacrjournals.org |
| Inter-assay Precision (CV) | <15% | Typically <15% mdpi.comacs.org |
| Accuracy (Recovery) | 85-115% | Typically within this range nih.govnih.govacs.org |
This table summarizes the typical performance metrics for quantitative steroid analysis using internal standards.
Facilitating Discovery of Novel Steroid Metabolites and Pathways in Research Cohorts
The application of robust analytical methods, including the use of internal standards like 6α-Hydroxy Cortisol-d4, is essential for the discovery of novel steroid metabolites and the elucidation of new metabolic pathways. anu.edu.aunih.govnih.gov By ensuring the quality and reliability of the quantitative data, researchers can confidently identify subtle changes in steroid profiles that may be indicative of disease or a response to treatment. nih.gov
Untargeted metabolomics approaches, which aim to measure as many metabolites as possible in a sample, particularly benefit from the use of internal standards. anu.edu.aunih.gov These standards help to align and normalize the vast amounts of data generated, making it possible to detect previously uncharacterized steroid metabolites that may serve as new biomarkers. anu.edu.aunih.gov The identification of such novel compounds can provide valuable insights into the pathophysiology of various endocrine disorders and open up new avenues for diagnostic and therapeutic development. nih.gov
Future Directions and Emerging Research Avenues for 6α Hydroxy Cortisol D4
Development of Novel Analytical Platforms for Enhanced Sensitivity and High-Throughput Research Applications
Future research will likely focus on developing more sensitive and high-throughput analytical methods for the quantification of 6α-Hydroxy Cortisol. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, innovations are geared towards enhancing its performance. This includes the development of novel stationary phases for chromatographic columns that can provide better separation of steroid isomers. Furthermore, advancements in mass spectrometry, such as improved ionization sources and detector technologies, will enable the detection of 6α-Hydroxy Cortisol at even lower concentrations, which is critical for studies involving small sample volumes or low metabolic turnover. nih.govresearchgate.net
High-throughput applications are essential for large-scale clinical and research studies. The integration of automated sample preparation techniques, such as robotic liquid handling systems and online solid-phase extraction (SPE), can significantly reduce sample processing times and improve reproducibility. These automated platforms, combined with faster LC-MS/MS methods, will facilitate the analysis of thousands of samples in a shorter timeframe, making large cohort studies more feasible.
| Analytical Technique | Potential Advancements | Impact on Research |
| LC-MS/MS | Novel stationary phases, more sensitive detectors | Improved isomer separation, lower limits of detection |
| Automated Sample Prep | Robotic liquid handling, online SPE | Increased throughput, enhanced reproducibility |
| Microfluidics | Lab-on-a-chip devices | Reduced sample and reagent consumption, faster analysis |
Integration with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) to Elucidate Comprehensive Steroid Metabolism Networks
The integration of metabolomic data, including the quantification of 6α-Hydroxy Cortisol using 6α-Hydroxy Cortisol-d4, with other "omics" technologies such as proteomics and transcriptomics, holds immense potential for a systems-level understanding of steroid metabolism. uclastresslab.org This multi-omics approach can provide a more holistic view of the intricate networks that regulate steroid biosynthesis and catabolism. metwarebio.comcreative-proteomics.comnih.govnih.gov
For instance, by correlating the levels of 6α-Hydroxy Cortisol with the expression of specific cytochrome P450 enzymes (proteomics) and their corresponding gene transcripts (transcriptomics), researchers can identify key regulatory hubs in the steroidogenic pathway. nih.govnih.govproteinatlas.org This approach can help in understanding how genetic variations or environmental factors influence an individual's capacity to metabolize cortisol, which has implications for personalized medicine and the management of endocrine disorders. metwarebio.comnih.gov
| Omics Technology | Information Provided | Integrated Insights with 6α-Hydroxy Cortisol-d4 |
| Proteomics | Protein expression and post-translational modifications | Identification of enzymes responsible for 6α-hydroxylation |
| Transcriptomics | Gene expression levels | Understanding the genetic regulation of steroid metabolism |
| Genomics | DNA sequence variations | Association of genetic polymorphisms with altered cortisol metabolism |
Exploration of 6α-Hydroxylation in Non-Mammalian Biological Systems and its Evolutionary Significance
While the 6α-hydroxylation of cortisol is a known metabolic pathway in humans, its presence and physiological role in non-mammalian species are not well-documented. Future research could explore the occurrence of 6α-hydroxylation across different vertebrate and invertebrate lineages. Such comparative studies could provide valuable insights into the evolutionary origins and diversification of steroid metabolic pathways. pnas.orgpnas.orgresearchgate.net
Investigating whether 6α-hydroxylation is a conserved mechanism for steroid inactivation or serves other biological functions in different animal groups could reveal novel aspects of endocrine physiology. This line of inquiry could involve analyzing steroid profiles in a wide range of organisms and identifying the enzymes responsible for 6α-hydroxylation, thereby tracing the evolutionary history of this metabolic route. britannica.com
Computational Modeling and In Silico Approaches for Predicting Steroid Hydroxylation and Metabolic Fate
Computational modeling and in silico methods are becoming increasingly powerful tools in biomedical research. diva-portal.orgnih.govvu.nldiva-portal.orgnih.gov In the context of steroid metabolism, molecular docking and molecular dynamics simulations can be employed to predict how cortisol and other steroids interact with the active sites of metabolizing enzymes, such as cytochrome P450s. nih.govnih.gov These models can help in understanding the structural basis for the specific 6α-hydroxylation of cortisol and predict the potential for similar reactions with other steroid molecules.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of steroids with their susceptibility to 6α-hydroxylation. These predictive models can aid in the design of novel steroid-based drugs with desired metabolic profiles, potentially reducing off-target effects and improving therapeutic efficacy.
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Simulating steroid-enzyme interactions | Predicting binding affinities and hydroxylation sites |
| Molecular Dynamics | Simulating the dynamic behavior of steroid-enzyme complexes | Understanding the mechanism of enzymatic reaction |
| QSAR Modeling | Correlating steroid structure with metabolic rate | Predicting the metabolic fate of novel steroid compounds |
Advances in Synthetic Methodologies for Novel Deuterated Steroid Analogs for Research Purposes
The synthesis of deuterated internal standards is crucial for accurate and precise quantification in mass spectrometry. nih.govmdpi.comresearchgate.netumsl.educlearsynth.com While 6α-Hydroxy Cortisol-d4 is an established standard, there is a continuous need for the development of novel deuterated steroid analogs to expand the scope of metabolic studies. researchgate.netnih.govdntb.gov.ua
Future research in synthetic organic chemistry will likely focus on developing more efficient, stereoselective, and cost-effective methods for introducing deuterium (B1214612) atoms into specific positions of the steroid scaffold. mdpi.comnih.gov This could involve the use of novel catalysts, enzymatic reactions, or innovative chemical transformations. The availability of a broader range of deuterated steroid standards will enable more comprehensive profiling of steroid metabolism and facilitate the discovery of new biomarkers for various diseases. nih.gov
Q & A
Q. How can researchers ensure ethical compliance when using human samples for 6α-Hydroxy Cortisol-d4 assays?
- Methodological Answer :
- Protocol Documentation : Detail sample collection, storage, and anonymization in IRB submissions, referencing HIPAA guidelines for protected health information .
- Informed Consent : Disclose potential secondary uses of biospecimens (e.g., genetic correlates of cortisol metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
